2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 318.17 g/mol. It is primarily recognized as an impurity in the pharmaceutical compound flecainide acetate, which is used as an antiarrhythmic agent. The compound's structure features two trifluoroethoxy groups attached to a benzoic acid core, contributing to its unique properties and applications in medicinal chemistry and analytical chemistry.
The compound is cataloged under the CAS number 35480-52-5 and is available from various chemical suppliers, including LGC Standards and TCI Chemicals. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its relevance in pharmaceutical research and development.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid falls under the classification of aromatic compounds, specifically as a benzoic acid derivative. It is categorized as an impurity reference material in the context of pharmaceutical testing and quality control.
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid. This reaction can be facilitated by various coupling agents or catalysts to enhance yield and selectivity.
The molecular structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be represented using various chemical notations:
OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
The compound features a benzoic acid backbone with two trifluoroethoxy substituents at the 2 and 5 positions.
The primary chemical reactions involving 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid include its conversion to acid chlorides for subsequent reactions with amines to form derivatives like flecainide.
The mechanism of action for compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves modulation of ion channels in cardiac tissue. Flecainide acts primarily on sodium channels to stabilize cardiac membranes during arrhythmias.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a deuterated analog of the parent compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (C₁₁H₈F₆O₄), where three hydrogen atoms in the methylene groups (-CH₂-) of the trifluoroethoxy substituents are replaced by deuterium atoms (D), yielding the molecular formula C₁₁H₅D₃F₆O₄ [2] [6]. This strategic isotopic labeling preserves the core benzoic acid structure while modifying specific aliphatic positions critical to metabolic vulnerability. The parent compound features a benzoic acid core substituted at the 2- and 5-positions with -OCH₂CF₃ groups, as confirmed by its SMILES representation (OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F) [2] [9]. The molecular weight increases from 318.17 g/mol in the parent compound to approximately 321.20 g/mol in the deuterated analog due to the mass difference between deuterium and hydrogen [6] [8].
The isotopic labeling specifically targets the methylene hydrogens adjacent to oxygen (-O-CH₂-CF₃), as these positions are metabolically vulnerable to oxidative processes like cytochrome P450-mediated hydroxylation [4] [7]. Deuterium incorporation at these sites creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, with bond dissociation energies increasing from approximately 100 kcal/mol for C-H to 105-106 kcal/mol for C-D [4]. This modification significantly alters molecular behavior without affecting the electronic properties or steric bulk, maintaining the compound's interactions with biological targets while potentially enhancing metabolic stability [4] [7].
Property | Parent Compound | Deuterated Analog (Acid-d3) |
---|---|---|
Molecular Formula | C₁₁H₈F₆O₄ | C₁₁H₅D₃F₆O₄ |
Molecular Weight | 318.17 g/mol [6] | ~321.20 g/mol |
Isotopic Labeling Sites | None | Methylene groups (-O-CD₂-CF₃) |
Key Functional Groups | Benzoic acid, trifluoroethoxy (×2) | Benzoic acid, deuterated trifluoroethoxy (×2) |
SMILES | OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F [2] | OC(=O)c1cc(OC[2H]C(F)(F)F)ccc1OC[2H]C(F)(F)F |
The development of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives emerges from decades of research into fluorinated pharmaceuticals, where fluorine incorporation enhances bioavailability, metabolic stability, and membrane permeability [3] [6]. The parent acid gained prominence as a key synthetic intermediate for flecainide analogs and other bioactive molecules, with documented applications since at least the 1980s [8] [9]. Its structural combination of a benzoic acid core with trifluoroethoxy substituents represents a strategic approach to optimizing drug-like properties, leveraging fluorine's high electronegativity and lipophilicity to improve pharmacokinetic profiles [3] [6].
The transition to deuterated versions follows a broader trend in medicinal chemistry, exemplified by the FDA approval of deutetrabenazine in 2017—the first deuterated drug to gain regulatory approval [4]. Deuterium incorporation in pharmaceuticals gained significant momentum in the early 21st century as synthetic methodologies advanced, enabling selective deuteration without compromising bioactivity [4] [7]. Patent literature from 2006 (WO2007041630A1) specifically highlights deuterated gastric acid inhibitors, demonstrating the therapeutic rationale for incorporating deuterium into existing pharmacophores, including those with trifluoroethoxy groups [7]. The synthesis of Acid-d3 builds upon established routes for the parent compound, which typically involves multi-step sequences starting from hydroquinone derivatives or halogenated benzoic acids through etherification and carboxylation reactions [5] [8].
Deuterium substitution in pharmaceuticals exerts profound effects on pharmacokinetic properties primarily through the kinetic isotope effect (KIE), which alters reaction rates for metabolic transformations involving the C-D bond [4]. When metabolic clearance proceeds via pathways involving cleavage of C-H bonds at deuterated positions, deuteration can significantly reduce the rate of metabolism, leading to increased plasma half-life, reduced clearance, and potentially lower dosing frequency [4] [7]. For Acid-d3, this is particularly relevant to oxidative metabolism at the methylene positions adjacent to oxygen—common sites for cytochrome P450-mediated hydroxylation that initiates metabolic deactivation [4] [7].
Research on deuterated pharmaceuticals demonstrates that deuteration can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites while increasing the proportion of beneficial active metabolites [4]. In the case of deutetrabenazine, deuteration at critical positions decreased the formation of potentially neurotoxic metabolites while extending half-life, thereby improving the therapeutic index [4]. Similarly, Acid-d3 is anticipated to display enhanced metabolic stability compared to its non-deuterated counterpart, making it particularly valuable as a biological tracer in pharmacokinetic studies of fluorinated compounds [4] [7]. The deuterium isotope effect is most pronounced (with KIEs typically ranging from 2 to 10) when deuterium substitution occurs at positions directly involved in rate-limiting metabolic steps [4].
Parameter | Impact of Deuterium Substitution | Potential Effect on Acid-d3 | Clinical Example |
---|---|---|---|
Metabolic Half-life | Increased by 2-10 fold depending on metabolic pathway involvement [4] | Extended half-life in tracer studies | Deutetrabenazine (2-fold increase) [4] |
Clearance Rate | Reduced clearance due to decreased enzymatic metabolism [4] | Lower clearance enhancing exposure metrics | - |
Metabolic Shunting | Diversion from toxic pathways to non-toxic pathways [4] | Reduced formation of potentially toxic aldehydes via C-H oxidation | - |
Dose Requirements | Potential for reduced dosing frequency [4] | Improved tracer sensitivity in pharmacokinetic studies | - |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2